Tubulysin E - 309935-58-8

Tubulysin E

Catalog Number: EVT-3318896
CAS Number: 309935-58-8
Molecular Formula: C42H63N5O9S
Molecular Weight: 814 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tubulysin E is a butyrate ester.
Overview

Tubulysin E is a member of the tubulysin family, which consists of potent anti-mitotic natural compounds derived from myxobacteria. These compounds are notable for their ability to disrupt the microtubule dynamics in cells, making them potential candidates for cancer treatment. Tubulysin E, like its analogs, has shown significant cytotoxicity against various cancer cell lines, indicating its potential as a therapeutic agent.

Source

Tubulysin E was first isolated from the myxobacterium Stigmatella aurantiaca by Höfle and colleagues in 2000. The natural production of tubulysins occurs through fermentation processes, but yields are typically low, necessitating synthetic approaches for practical applications in research and medicine.

Classification

Chemically, tubulysins are classified as cyclic peptides that contain a thiazole moiety and several amino acid residues. They are characterized by their complex structures, which contribute to their biological activity.

Synthesis Analysis

Methods

The synthesis of tubulysin E has been achieved through various methods, including total synthesis and semisynthesis from simpler precursors. Notably, a multicomponent reaction approach has been employed to streamline the synthesis process.

Technical Details

  1. Total Synthesis: Recent studies have reported efficient total synthesis routes that utilize stereoselective reductions and cascade reactions to construct the complex structure of tubulysin E.
  2. Key Intermediates: The synthesis often involves key intermediates such as TUV (a precursor), which is synthesized using (R)-malic acid through a series of reactions including reduction and protection steps .
Molecular Structure Analysis

Structure

Tubulysin E features a unique cyclic structure that includes multiple stereocenters and functional groups such as thiazole and various amino acids. The molecular formula for tubulysin E is C₁₈H₂₃N₃O₄S.

Data

  • Molecular Weight: Approximately 373.45 g/mol
  • Structural Characteristics: The presence of a thiazole ring contributes to its biological activity by facilitating interactions with tubulin.
Chemical Reactions Analysis

Reactions

Tubulysin E undergoes various chemical reactions typical for peptide-like compounds, including hydrolysis and modifications at specific functional groups.

Technical Details

  1. Reactivity: The thiazole moiety is particularly reactive, allowing for further derivatization to enhance pharmacological properties.
  2. Stability: Tubulysin E exhibits stability under physiological conditions but can be sensitive to extreme pH levels or high temperatures.
Mechanism of Action

Process

Tubulysin E exerts its cytotoxic effects primarily by binding to tubulin, disrupting microtubule polymerization, and ultimately leading to cell cycle arrest at the metaphase stage.

Data

  • Inhibition Concentration: Tubulysin E demonstrates low nanomolar inhibitory concentrations against various cancer cell lines.
  • Cell Cycle Effects: Studies indicate that treatment with tubulysin E causes significant apoptosis in cancer cells due to microtubule destabilization.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • pH Stability: Stable at neutral pH but may degrade under acidic or basic conditions.
  • Melting Point: Specific melting point data for tubulysin E is not widely reported but is generally expected to be consistent with similar cyclic peptides.
Applications

Scientific Uses

Tubulysin E is primarily researched for its potential applications in cancer therapy due to its potent anti-mitotic properties. It serves as a lead compound for developing new anticancer agents and can be modified to enhance selectivity and reduce toxicity. Additionally, tubulysin analogs are being explored for their use in targeted drug delivery systems, particularly in conjugates with antibodies for more precise therapeutic interventions.

Introduction to Tubulysin E

Historical Discovery and Natural Occurrence in Myxobacteria

Tubulysin E belongs to a family of highly potent cytostatic peptides first isolated in 2000 from the culture broths of myxobacterial strains Archangium gephyra and Angiococcus disciformis [10]. This discovery marked a significant advancement in natural product research, revealing a novel class of microtubule-targeting agents. Subsequent investigations identified additional tubulysin-producing strains, notably Cystobacter sp. SBCb004, expanding the known biosynthetic diversity of these compounds [1]. The tubulysins were initially detected during bioactivity-guided screening programs targeting metabolites with unusual antiproliferative mechanisms against mammalian cell lines. Their exceptional potency—exhibiting cytotoxic effects in the picomolar range—immediately distinguished them from other myxobacterial secondary metabolites [7] [10].

The natural occurrence of tubulysins appears restricted to specific genera within the myxobacteria, a group of Gram-negative soil bacteria renowned for producing structurally complex bioactive metabolites. Biosynthetic studies revealed that tubulysin production involves a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly line, characterized by unusual genetic architecture and enzymatic mechanisms. Transposon mutagenesis of Angiococcus disciformis An d48 confirmed the essential role of a conserved 80 kb biosynthetic gene cluster responsible for generating the tubulysin structural diversity observed in nature [5]. This diversity-oriented biosynthesis enables myxobacteria to produce at least 23 naturally occurring tubulysin variants, including tubulysin E, as minor components within complex metabolite mixtures [1].

Table 1: Key Historical Milestones in Tubulysin E Research

YearDiscoverySignificance
2000Initial isolation from Archangium gephyra and Angiococcus disciformisIdentification of tubulysin family; characterization of microtubule-disrupting activity [10]
2004Identification of core biosynthetic gene cluster in A. disciformis An d48Elucidation of genetic basis for tubulysin biosynthesis via transposon mutagenesis [5]
2010Discovery of 23 natural tubulysins including Tubulysin E from multiple strainsExpanded structural diversity and biosynthetic understanding [1]
2018Development of folate-tubulysin conjugate EC1456Demonstrated therapeutic potential against folate receptor-positive tumors, including tubulysin E derivatives [4]

Structural Classification within the Tubulysin Family

Tubulysin E is a structurally complex tetrapeptide featuring four essential subunits: N-methyl-d-pipecolic acid (Mep), l-isoleucine (Ile), tubuvaline (Tuv), and tubutyrosine (Tut) [8]. This linear arrangement distinguishes it from cyclic peptide cytotoxins and contributes to its specific interactions with tubulin. The Tuv subunit contains the highly labile C-11 acetate group, a critical pharmacophore responsible for the compound's picomolar potency. The presence of the N,O-acetal moiety within the Tuv unit represents another characteristic structural feature essential for bioactivity [6] [8].

Within the tubulysin family, structural classification primarily depends on variations at three key positions:

  • C-terminal residue: Tubulysin E contains tubutyrosine (Tut), differentiating it from tubulysins D, H, U, and V which feature tubuphenylalanine (Tup).
  • C-11 oxygenation: Tubulysin E possesses an acetate group at C-11, whereas other analogs may contain a hydroxyl group (e.g., pretubulysin) or hydrogen.
  • N-methylation pattern: The N-methyl-pipecolic acid subunit exhibits conserved methylation, but modifications at this position significantly impact potency [8].

Structure-activity relationship (SAR) studies highlight the extreme sensitivity of tubulysin E's bioactivity to structural modifications. The C-11 acetate is particularly crucial—hydrolysis to the corresponding alcohol (as occurs in vivo) reduces cytotoxicity by orders of magnitude [8]. Similarly, the N,O-acetal group cannot be replaced by simple alkyl chains without substantial activity loss. The stereochemical configuration at multiple chiral centers is strictly conserved across natural variants, indicating stringent spatial requirements for tubulin binding [6] [8].

Table 2: Structural Features Distinguishing Tubulysin E from Key Analogues

Structural FeatureTubulysin ETubulysin DTubulysin UN-14-desacetoxytubulysin H
C-Terminal UnitTubutyrosine (Tut)Tubuphenylalanine (Tup)Tubuphenylalanine (Tup)Tubuphenylalanine (Tup)
C-11 Functional GroupAcetateAcetateAcetateHydrogen
N,O-AcetalPresentPresentPresentAbsent (alkyl replacement)
Mep ConfigurationD-pipecolic acidD-pipecolic acidD-pipecolic acidD-pipecolic acid
Relative Potency (IC50)~20 pM~4 pM~15 pM~20 pM*

*Retains potency despite acetal modification [8]

Research Significance in Targeted Cancer Therapeutics

Tubulysin E has emerged as a prototype payload for next-generation antibody-drug conjugates (ADCs) and small-molecule drug conjugates (SMDCs) due to its unparalleled potency against drug-resistant malignancies. Its mechanism involves potent inhibition of microtubule polymerization by binding to the vinca site on β-tubulin, triggering irreversible mitotic arrest and apoptosis at sub-nanomolar concentrations [4] [8]. Crucially, tubulysin E retains efficacy against cancer cells overexpressing P-glycoprotein (MDR1/ABCB1), a common resistance mechanism that limits conventional chemotherapeutics [8]. This activity profile makes it particularly valuable for targeting multidrug-resistant tumors that evade standard treatments.

Recent advances have focused on overcoming tubulysin E's inherent systemic toxicity through targeted delivery strategies. Conjugation to tumor-specific ligands or antibodies confines its cytotoxic activity to malignant cells, dramatically widening the therapeutic window. A landmark development is the folate-tubulysin conjugate EC1456, which exploits overexpression of folate receptors on cancer cells. Preclinical studies demonstrated 100% cure rates in mice bearing large (800 mm³) FR-positive human xenografts without significant weight loss or toxicity [4]. Similarly, the HER2-targeted ADC DX126-262 incorporates a hydrophilic tubulysin B analog (Tub114) designed to mitigate hepatotoxicity while maintaining efficacy comparable to clinically approved ADCs like trastuzumab emtansine (Kadcyla®) and fam-trastuzumab deruxtecan (Enhertu®) [3].

Structural optimization continues to enhance tubulysin E's suitability for conjugation. Introduction of tertiary amine N-termini (e.g., α-methyl pyrrolidine) maintains potency while providing attachment points for linkers [8]. Addressing the C-11 acetate lability through stabilized analogs has become a priority, as in vivo hydrolysis diminishes ADC efficacy. These innovations position tubulysin E derivatives at the forefront of cytotoxic payload engineering, with several candidates progressing through preclinical development for solid tumors, including FR-positive ovarian cancers and HER2-positive breast carcinomas [3] [4] [8].

Table 3: Therapeutic Potential of Tubulysin E-Based Conjugates in Preclinical Models

ConjugateTargetTumor ModelKey FindingsReference
EC1456Folate receptorKB (FR+)100% cure of large tumors (800 mm³); synergistic with platins, taxanes, topotecan, bevacizumab [4]
EC1456Folate receptorKB-145-55 (vintafolide-resistant)100% complete response (4/5 cures); overcomes P-gp mediated resistance [4]
DX126-262HER2HER2+ xenograftsSuperior tumor inhibition vs Kadcyla®; comparable to Enhertu®; reduced hepatotoxicity in primates [3]
Tub_01 (SAR)N/ACervical cancerDesigned via QSAR; maintained picomolar activity against multidrug-resistant lines [6]

Properties

CAS Number

309935-58-8

Product Name

Tubulysin E

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid

Molecular Formula

C42H63N5O9S

Molecular Weight

814 g/mol

InChI

InChI=1S/C42H63N5O9S/c1-9-16-36(49)55-25-47(41(52)37(27(5)10-2)45-39(51)33-19-14-15-20-46(33)8)34(26(3)4)23-35(56-29(7)48)40-44-32(24-57-40)38(50)43-31(21-28(6)42(53)54)22-30-17-12-11-13-18-30/h11-13,17-18,24,26-28,31,33-35,37H,9-10,14-16,19-23,25H2,1-8H3,(H,43,50)(H,45,51)(H,53,54)/t27-,28-,31+,33+,34+,35+,37-/m0/s1

InChI Key

SEIXESXDPXDGRK-CAPJTEJHSA-N

SMILES

CCCC(=O)OCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C

Canonical SMILES

CCCC(=O)OCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C

Isomeric SMILES

CCCC(=O)OCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]3CCCCN3C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.